molecular formula C9H12N2O3 B13822102 Ethyl [(5-amino-2-pyridinyl)oxy]acetate CAS No. 203664-68-0

Ethyl [(5-amino-2-pyridinyl)oxy]acetate

Cat. No.: B13822102
CAS No.: 203664-68-0
M. Wt: 196.20 g/mol
InChI Key: RREPMDGVAFXNEC-UHFFFAOYSA-N
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Description

Ethyl [(5-amino-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate typically involves the reaction of 5-amino-2-pyridinol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-amino-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl [(5-amino-2-pyridinyl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(5-amino-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

CAS No.

203664-68-0

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6,10H2,1H3

InChI Key

RREPMDGVAFXNEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=C(C=C1)N

Origin of Product

United States

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